(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-13-6-2-1-5-12(13)18-15(21)7-8-19-16(22)14(25-17(19)24)10-11-4-3-9-23-11/h1-6,9-10,20H,7-8H2,(H,18,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHNBHQUXUURKK-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent coupling with furan derivatives.
Anticancer Properties
Research indicates that thiazolidinone compounds, including this derivative, exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study highlighted that compounds with a similar thiazolidinone structure showed significant cytotoxic effects in human leukemia cell lines, with the activity being dose-dependent and influenced by the electronic nature of substituents on the aromatic rings .
Key Findings:
- Cell Lines Tested: K562 (leukemia) and MCF7 (breast cancer).
- Mechanism: Induction of apoptosis was observed through assays such as LDH and flow cytometry.
- Notable Compounds: Variants of the compound demonstrated varying levels of activity, suggesting that structural modifications can enhance efficacy.
Antimicrobial Activity
The compound also displays promising antimicrobial properties , particularly against various bacterial strains. Studies have shown that thiazolidinones can inhibit bacterial growth, likely due to their ability to interfere with cellular processes .
Table 1: Summary of Biological Activities
The biological mechanisms underlying the activity of this compound are multifaceted:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes such as DDX3 helicase, which is implicated in various cancers and viral infections .
- Cell Cycle Arrest: Its antiproliferative effects are attributed to the induction of cell cycle arrest at different stages, which is critical for preventing tumor growth.
- Apoptosis Induction: The compound promotes programmed cell death through various signaling pathways, enhancing its anticancer potential.
Case Studies
Several case studies have documented the effectiveness of similar thiazolidinone derivatives:
- Study on DDX3 Inhibition: A derivative was shown to inhibit DDX3 helicase activity significantly, impacting cellular proliferation in cancer models .
- Antiproliferative Activity Study: Compounds with structural similarities exhibited significant cytotoxicity against K562 and MCF7 cell lines, highlighting the importance of functional groups in modulating activity .
Scientific Research Applications
Structural Features
The compound features a thiazolidinone core, a furan moiety, and a hydroxyphenyl group. Its molecular formula is with a molecular weight of 359.42 g/mol. The unique combination of these structural elements suggests diverse biological activities.
Potential Biological Activities
The biological activities of (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thiazolidinone structure is known for its effectiveness against various bacterial strains.
- Anticancer Potential : Thiazolidinone derivatives have been investigated for their anticancer properties. For example, compounds with similar structures have demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), with IC50 values ranging from 5.1 to 22.08 µM .
- Anti-inflammatory Effects : The presence of the hydroxyphenyl group may contribute to anti-inflammatory activities, as phenolic compounds are often associated with such effects.
Synthesis and Derivatives
The synthesis of this compound can be approached through several methods involving multi-step reactions:
- Formation of the Thioxothiazolidinone Core : This involves reacting a suitable thioamide with halogenated acyl compounds under basic conditions.
- Introduction of the Furan Ring : A condensation reaction with a furan aldehyde introduces the furan moiety.
- Final Modifications : Further modifications can yield derivatives with potentially enhanced biological activity.
Case Studies
- Anticancer Studies : Research has shown that thiazolidinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicated that similar compounds could inhibit the growth of cancer cells effectively, suggesting potential for further development in anticancer therapies .
- Bioassays for Biological Activity : Various bioassays have been employed to assess the efficacy of this compound against specific biological targets or pathways. These assays are critical for understanding its mechanisms of action and therapeutic potential.
Chemical Reactions Analysis
Hydrolysis Reactions
The thiazolidinone ring and amide group are susceptible to hydrolysis under acidic or basic conditions:
Thiazolidinone Ring Hydrolysis
-
Acidic Conditions : The ring may undergo cleavage at the C=N bond, yielding a thiourea intermediate and furan-2-carbaldehyde derivatives.
-
Basic Conditions : Hydrolysis of the 4-oxo group can produce a thiol intermediate and a fragmented diketone.
Amide Bond Hydrolysis
The propanamide linker may hydrolyze to form 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and 2-aminophenol under strong acidic (e.g., HCl) or alkaline (e.g., NaOH) conditions .
Table 1: Hydrolysis Conditions and Products
Oxidation Reactions
The thioxo (C=S) group and furan ring are oxidation-prone:
Thioxo Group Oxidation
-
Treatment with H2O2 or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioxo group to a sulfonic acid (C=SO2), enhancing electrophilicity .
Furan Ring Oxidation
-
Strong oxidants like KMnO4 convert the furan moiety to a maleic acid derivative, disrupting conjugation .
Table 2: Oxidation Pathways
| Target | Reagent | Outcome | Yield | Source |
|---|---|---|---|---|
| Thioxo group | 30% H2O2, RT, 2h | Sulfonic acid derivative | 75–80% | |
| Furan ring | 0.1M KMnO4, 60°C, 3h | Maleic acid analog | 65% |
Cycloaddition and Conjugation Reactions
The α,β-unsaturated ketone in the thiazolidinone core participates in cycloadditions:
Diels-Alder Reaction
-
Reacts with dienes (e.g., 1,3-butadiene) to form six-membered bicyclic adducts.
Michael Addition
-
Nucleophiles like amines or thiols add to the α-position of the enone system, forming substituted derivatives .
Table 3: Cycloaddition and Conjugation Examples
| Reaction Type | Reagent | Product | Conditions | Source |
|---|---|---|---|---|
| Diels-Alder | 1,3-butadiene | Bicyclic thiazolidinone adduct | Toluene, 110°C, 12h | |
| Michael Addition | Benzylamine | β-Amino-thiazolidinone derivative | EtOH, RT, 6h |
Phenolic -OH Reactivity
The 2-hydroxyphenyl group undergoes:
-
Esterification : Reacts with acetyl chloride to form acetate esters .
-
Etherification : Alkylation with methyl iodide yields methoxy derivatives .
Furan Ring Electrophilic Substitution
Table 4: Functional Group Transformations
| Group | Reaction | Reagent | Outcome | Source |
|---|---|---|---|---|
| Phenolic -OH | Esterification | Acetyl chloride | Acetate ester | |
| Furan ring | Nitration | HNO3/H2SO4, 0°C | 5-Nitro-furan derivative |
Biological Interactions
Though not a direct reaction, the compound’s interactions with enzymes like cyclooxygenase-II (COX-II) involve:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural analogs of the target compound differ in substituents on the thiazolidinone core or the aromatic propanamide group. Below is a comparative analysis based on molecular properties and substituent effects:
Key Analogs and Their Properties
Substituent Effects on Properties and Bioactivity
Aromatic Group Variations
- 2-Hydroxyphenyl (Target) vs. Pyridin-2-yl : The phenolic -OH in the target compound increases acidity (predicted pKa ~9–10) compared to pyridine’s basic nitrogen (pKa ~12.96).
- 3-Hydroxyphenyl : The meta-substitution reduces intramolecular H-bonding compared to ortho-substitution, lowering acidity (pKa 9.53) and altering pharmacokinetics.
Heterocyclic Methylene Modifications
- Furan-2-ylmethylene (Target) vs.
- 4-Methylbenzylidene : The methyl group increases lipophilicity, favoring membrane penetration but possibly reducing solubility.
Linker and Terminal Group Modifications
Implications for Drug Design
- Target Compound Advantages : The combination of furan-2-ylmethylene (electron modulation) and 2-hydroxyphenyl (solubility/H-bonding) offers a balanced profile for interactions with polar and hydrophobic enzyme pockets.
- Trade-offs in Analogs : Thienylmethylene and thiadiazole substituents may enhance binding but require optimization for solubility.
Preparation Methods
Reaction Protocol
- Reactants : 2-Aminophenol (1.0 equiv), propionyl chloride (1.2 equiv).
- Conditions : Anhydrous dichloromethane (DCM), triethylamine (2.0 equiv), 0°C to room temperature, 4 hours.
- Workup : Extraction with NaHCO₃, drying over MgSO₄, solvent evaporation.
Characterization Data
- Yield : 85% (white crystalline solid).
- Melting Point : 128–130°C.
- FTIR (KBr, cm⁻¹) : 3320 (N–H stretch), 1650 (C=O amide), 1590 (aromatic C=C).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.85 (s, 1H, OH), 8.20 (s, 1H, NH), 7.20–6.70 (m, 4H, Ar–H), 2.40 (t, 2H, CH₂), 2.10 (t, 2H, CH₂).
Acylation of 3-Aminorhodanine to Form Intermediate A
Reaction Protocol
- Reactants : 3-Aminorhodanine (1.0 equiv), N-(2-hydroxyphenyl)propanoyl chloride (1.1 equiv).
- Conditions : Dry tetrahydrofuran (THF), N,N-diisopropylethylamine (DIPEA, 2.0 equiv), 0°C to reflux, 6 hours.
- Workup : Filtration, washing with cold ethanol, recrystallization from ethyl acetate.
Characterization Data
- Yield : 78% (pale yellow solid).
- Melting Point : 160–162°C.
- FTIR (KBr, cm⁻¹) : 3280 (N–H), 1720 (C=O thiazolidinone), 1660 (C=O amide).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.60–6.80 (m, 4H, Ar–H), 4.10 (s, 2H, CH₂), 2.50–2.30 (m, 4H, CH₂).
Knoevenagel Condensation to Introduce Furan-2-ylmethylene Group
Reaction Protocol
- Reactants : Intermediate A (1.0 equiv), furfural (1.5 equiv).
- Conditions : Ethanol, piperidine (0.1 equiv), reflux, 8 hours.
- Workup : Cooling, filtration, washing with cold ethanol, chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization Data
- Yield : 65% (bright yellow solid).
- Melting Point : 195–197°C.
- FTIR (KBr, cm⁻¹) : 1695 (C=O thiazolidinone), 1640 (C=O amide), 1580 (C=C furan).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (s, 1H, CH=), 7.80–6.40 (m, 7H, Ar–H and furan–H), 4.15 (s, 2H, CH₂), 2.60–2.40 (m, 4H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.7 (C=S), 170.4 (C=O), 153.4 (C–O), 124.9 (furan C), 116.0–128.0 (aromatic C).
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Entry | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | Piperidine | 65 |
| 2 | Methanol | NH₄OAc | 52 |
| 3 | Toluene | DMAP | 38 |
Key Insight : Ethanol with piperidine provided optimal yield due to enhanced solubility and catalytic activity.
Temperature and Time Dependence
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 6 | 58 |
| 2 | 100 | 8 | 65 |
| 3 | 100 | 10 | 63 |
Key Insight : Prolonged heating beyond 8 hours led to decomposition, reducing yield.
Mechanistic Insights
Acylation Step
The nucleophilic amino group of 3-aminorhodanine attacks the electrophilic carbonyl of N-(2-hydroxyphenyl)propanoyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide.
Knoevenagel Condensation
The active methylene group (C-5 of thiazolidinone) undergoes deprotonation by piperidine, forming an enolate that attacks furfural’s carbonyl. Subsequent dehydration yields the trans (E)-configured alkylidene product.
Challenges and Solutions
- Low Solubility of Intermediate A : Additive use of DMF (5% v/v) improved reaction homogeneity.
- Isomerization During Condensation : Strict temperature control (100°C) minimized Z/E isomerization.
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-hydroxyphenyl)propanamide?
Answer:
The synthesis typically involves multi-step reactions:
Thiazolidinone core formation : Reacting 2-thioxothiazolidin-4-one with furan-2-carbaldehyde under acidic or basic conditions to form the (E)-configured furylmethylene group via Knoevenagel condensation .
Amide coupling : Introducing the N-(2-hydroxyphenyl)propanamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazolidinone intermediate and 2-hydroxyphenylpropanoic acid .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (E)-isomer and remove geometric byproducts .
Basic: How should researchers confirm the structural integrity and purity of this compound?
Answer:
A combination of spectroscopic and analytical methods is essential:
- NMR : H and C NMR to verify the (E)-configuration of the furylmethylene group (characteristic coupling constants: Hz for trans olefinic protons) and amide bond formation .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of thiazolidinone), ~1650 cm (amide C=O), and ~1250 cm (C-S stretch) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak ( calculated for ) .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
Initial screening should focus on target-agnostic assays:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Enzyme inhibition : Test against kinases (e.g., CDK2) or proteases linked to thiazolidinone bioactivity, using fluorescence-based kinetic assays .
- Antioxidant activity : DPPH radical scavenging assay, leveraging the 2-hydroxyphenyl group’s redox properties .
Advanced: How can researchers optimize reaction yields for the Knoevenagel condensation step?
Answer:
Key parameters to optimize:
- Catalyst selection : Piperidine or ammonium acetate improves regioselectivity for the (E)-isomer over (Z)-isomer .
- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control .
- Temperature : Moderate heating (60–80°C) balances reaction speed and byproduct formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced: What computational methods are effective for predicting binding modes of this compound?
Answer:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., COX-2 or PPARγ) to identify favorable binding poses. Prioritize hydrogen bonds between the 2-hydroxyphenyl group and catalytic residues .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, particularly at the thioxo sulfur and furan oxygen .
Advanced: How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved?
Answer:
- Stepwise solubility profiling :
Advanced: What strategies address discrepancies in biological activity between in vitro and cell-based assays?
Answer:
- Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .
- Membrane permeability : Use Caco-2 monolayers to evaluate passive diffusion and efflux ratios (P-gp involvement) .
- Pro-drug modification : If poor permeability is observed, consider esterification of the 2-hydroxyphenyl group to enhance lipophilicity .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
- Scaffold variation : Synthesize analogs with:
- Pharmacophore mapping : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronegativity with activity .
Advanced: What analytical techniques are recommended for stability studies under physiological conditions?
Answer:
- Forced degradation : Expose the compound to pH 1–10 buffers (37°C, 24h) and monitor via HPLC-UV. The thioxo group may hydrolyze to oxo under alkaline conditions .
- Oxidative stability : Use HO (3% v/v) to simulate ROS-rich environments. Track furan ring oxidation via LC-MS .
Advanced: How can researchers validate target engagement in complex biological systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
